

The Pharmacokinetics and Bioavailability of Levomefolate Calcium: A Technical Guide

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Compound of Interest		
Compound Name:	Levomefolate Calcium	
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This in-depth technical guide provides a comprehensive overview of the pharmacokinetics and bioavailability of **levomefolate calcium**, the calcium salt of L-5-methyltetrahydrofolate (L-5-MTHF), the biologically active form of folate. This document summarizes key quantitative data, details experimental protocols, and visualizes metabolic pathways and experimental workflows to support research and development in this area.

Introduction: The Significance of Levomefolate Calcium

Levomefolate, also known as L-5-methyltetrahydrofolate (L-5-MTHF), is the primary active form of folate in the circulation and the form transported across cell membranes for metabolic use.[1] Unlike synthetic folic acid, which requires enzymatic reduction to become metabolically active, levomefolate calcium is a stable form that is directly available for cellular metabolism.[1][2][3] [4] This direct bioavailability offers several potential advantages, including a reduced interaction with drugs that inhibit dihydrofolate reductase (DHFR) and a lower risk of masking the hematological symptoms of vitamin B₁₂ deficiency. Furthermore, supplementation with levomefolate avoids the potential for unmetabolized folic acid to appear in the circulation.

Comparative Pharmacokinetics: Levomefolate Calcium vs. Folic Acid



Studies consistently demonstrate that **levomefolate calcium** is at least as, and in some cases more, bioavailable than folic acid. Upon oral administration, levomefolate is directly absorbed and enters the bloodstream as the active L-5-MTHF. In contrast, folic acid must first be reduced by the enzyme dihydrofolate reductase (DHFR), a process that can be a limiting factor in its conversion to the active form. This results in a more rapid and efficient absorption of L-5-MTHF, leading to a significantly higher peak plasma concentration (Cmax) and a greater total absorption (Area Under the Curve - AUC) compared to an equimolar dose of folic acid.

Quantitative Pharmacokinetic Data

The following tables summarize key pharmacokinetic parameters from comparative studies in humans and rats.

Table 1: Single-Dose Pharmacokinetic Parameters of L-methylfolate in Healthy Adults

Parameter	Value (Mean ± SD)	Unit
C _{max} (Maximum Plasma Concentration)	36.8 ± 10.8	nmol/L
t _{max} (Time to Reach C _{max})	0.8	hours
AUC ₀₋₈ (Area Under the Curve from 0 to 8 hours)	126.0 ± 33.6	nmol/L*h
t _{1/2} (Elimination Half-life)	4.33 ± 0.55	hours

Table 2: Comparison of Pharmacokinetic Parameters between L-methylfolate and Folic Acid in Healthy Adults

Parameter	L-methylfolate	Folic Acid	Unit
C _{max}	129 ± 42.4	14.1 ± 9.4	ng/mL
AUC	Significantly Higher	Lower	-
Bioavailability	Higher	Lower	-



Table 3: Pharmacokinetic Parameters of L-5-MTHF after a Single Oral Dose of **Levomefolate**Calcium or Folic Acid in Rats

Treatment Group	Cmax (ng/mL)	tmax (h)	AUC ₀₋₈ (ng/mL*h)
Levomefolate Calcium (as (6S)5-MTHF Ca salt)	486.8 ± 184.1	~1	997.6
Folic Acid	281.5 ± 135.7	~1	114.7
Quatrefolic® ((6S)5- MTHF glucosamine salt)	879.6 ± 330.3	~1	1123.9

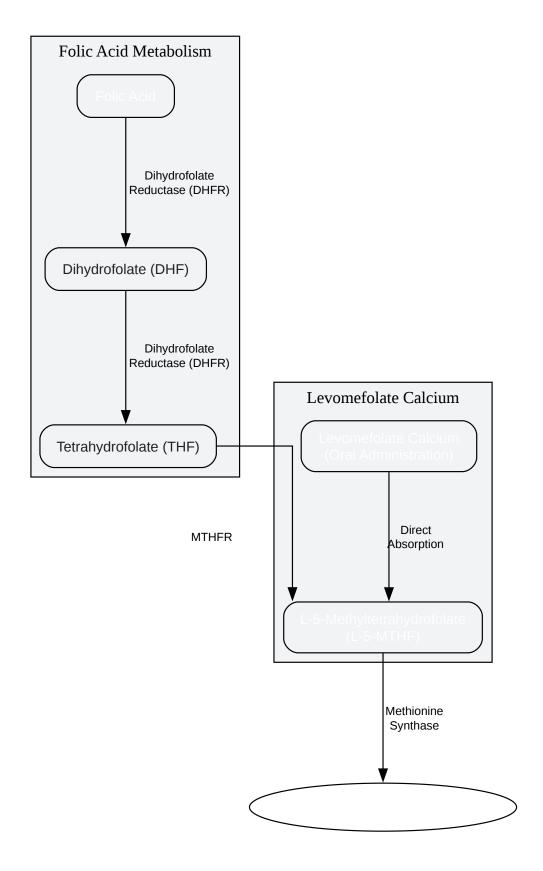
Table 4: Long-Term Folate Status Parameters in Women after 24 Weeks of Supplementation

Parameter	Levomefolate (L-5- MTHF)	Folic Acid	Unit
Red Blood Cell Folate	1361 ± 322	1207 ± 217	nmol/L
Time to reach RBC folate ≥ 906 nmol/L	~8 weeks	-	-

Metabolic Pathways and Experimental Workflows Metabolic Fate of Levomefolate vs. Folic Acid

The metabolic pathway of levomefolate is more direct than that of synthetic folic acid. Levomefolate is the end-product of the major metabolic pathway for folates and is the form that enters the one-carbon metabolism cycle. Folic acid, on the other hand, must undergo two enzymatic reduction steps to become tetrahydrofolate (THF) before it can be converted to L-5-MTHF.





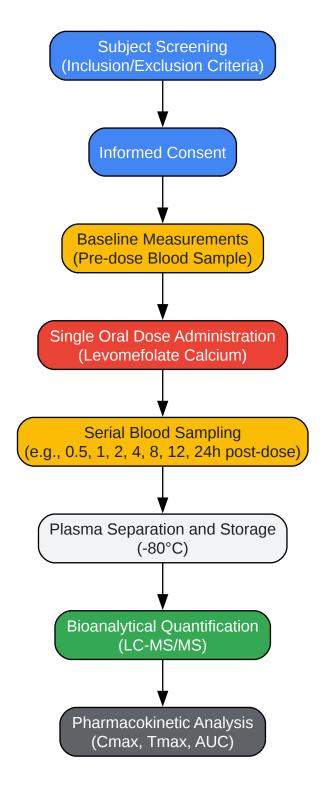
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Metabolic pathways of folic acid and levomefolate calcium.



Typical Pharmacokinetic Study Workflow

The determination of pharmacokinetic parameters for **levomefolate calcium** typically follows a standardized clinical trial workflow.



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Workflow of a clinical pharmacokinetic study.

Experimental Protocols Clinical Pharmacokinetic Study Protocol

This protocol outlines a typical single-dose, open-label, crossover study to determine the pharmacokinetics of orally administered **levomefolate calcium**.

- Study Population: Healthy adult volunteers (male and female, 18-55 years). Exclusion
 criteria include a history of gastrointestinal, renal, or hepatic disease, and the use of
 medications known to interfere with folate metabolism.
- · Study Design:
 - Screening: Obtain informed consent and perform a physical examination, including standard blood and urine tests.
 - Dosing: After an overnight fast, subjects receive a single oral dose of levomefolate calcium (e.g., 0.451 mg).
 - Blood Sampling: Collect venous blood samples into EDTA-containing tubes at pre-dose (0 hours) and at specified time points post-dose (e.g., 0.5, 1, 1.5, 2, 4, 6, 8, 12, and 24 hours).
 - Sample Processing: Centrifuge blood samples to separate plasma. Store plasma samples at -80°C until analysis.
 - Washout Period: A washout period of one or more menstrual cycles is implemented between doses in crossover designs.

Bioanalytical Method: Quantification of Levomefolate in Plasma by UPLC-MS/MS

The gold standard for quantifying levomefolate in biological samples is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with a stable isotope dilution assay.

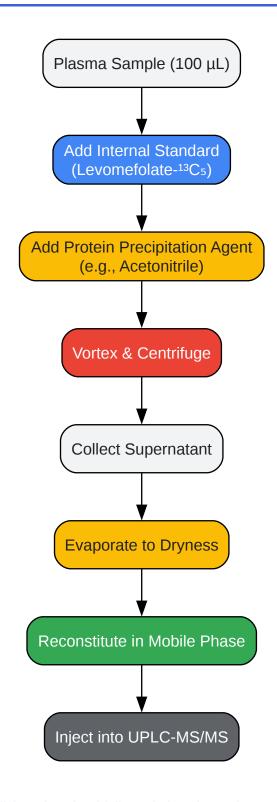
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- Principle: This method uses a simple protein precipitation or solid-phase extraction to isolate
 folate metabolites from plasma. The analytes are then separated by reversed-phase UPLC
 and detected by a tandem mass spectrometer in Multiple Reaction Monitoring (MRM) mode.
 A stable isotope-labeled internal standard, such as Levomefolate-¹³C₅, is used to ensure
 accuracy and precision.
- Sample Preparation (Protein Precipitation):
 - Aliquoting: Pipette 100 μL of plasma into a microcentrifuge tube.
 - Internal Standard Addition: Add a known concentration of the internal standard (e.g., Levomefolate-¹³C₅ working solution).
 - Precipitation: Add a protein precipitation agent (e.g., cold acetonitrile).
 - Vortex and Centrifuge: Vortex the tubes and then centrifuge at high speed (e.g., 14,000 rpm) at 4°C.
 - Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
 - Evaporation and Reconstitution: Evaporate the supernatant to dryness under a gentle stream of nitrogen and reconstitute the residue in the initial mobile phase.





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Workflow for plasma sample preparation (protein precipitation).

• UPLC-MS/MS Conditions (Typical):



- o Column: C18 reversed-phase column.
- Mobile Phase: Gradient elution with a mixture of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile or methanol).
- Ionization: Positive ion electrospray ionization (ESI).
- Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for each folate metabolite and the internal standard.

Conclusion

Levomefolate calcium demonstrates superior or at least equivalent bioavailability compared to synthetic folic acid. Its direct absorption as the active L-5-MTHF form leads to a more rapid and efficient increase in plasma folate levels. The well-established experimental protocols for pharmacokinetic assessment and the robust bioanalytical methods for its quantification provide a solid foundation for further research and clinical development. The use of stable isotopelabeled levomefolate, such as Levomefolate-¹³C₅, is instrumental in conducting precise pharmacokinetic and metabolic studies. This technical guide provides essential information for scientists and researchers working to further understand and utilize the benefits of levomefolate calcium.

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